molecular formula C10H10N2OS B1520474 3-(1,3-Thiazol-4-ylmethoxy)aniline CAS No. 1184653-06-2

3-(1,3-Thiazol-4-ylmethoxy)aniline

Cat. No. B1520474
CAS RN: 1184653-06-2
M. Wt: 206.27 g/mol
InChI Key: IVIGYIAJQZNTTG-UHFFFAOYSA-N
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Description

3-(1,3-Thiazol-4-ylmethoxy)aniline is a chemical compound with the molecular formula C10H10N2OS and a molecular weight of 206.26 . It is used for research purposes.


Molecular Structure Analysis

The molecular structure of 3-(1,3-Thiazol-4-ylmethoxy)aniline consists of a thiazole ring attached to an aniline group via a methoxy bridge . The InChI code for this compound is 1S/C10H10N2OS/c11-9-3-1-2-4-10(9)13-5-8-6-14-7-12-8/h1-4,6-7H,5,11H2 .


Physical And Chemical Properties Analysis

3-(1,3-Thiazol-4-ylmethoxy)aniline is a solid substance . The exact physical and chemical properties such as boiling point, melting point, and solubility are not available.

Scientific Research Applications

Agriculture: Pesticide Development

In agriculture, this compound could be utilized in the synthesis of novel pesticides. Its structural similarity to other thiazole-containing compounds known for their pesticidal properties suggests that it could serve as a starting point for the development of new pesticides with improved efficacy and safety profiles .

Materials Science: Organic Semiconductor Precursor

The aniline group attached to a thiazole ring could be valuable in materials science, particularly in the development of organic semiconductors. These materials are crucial for creating flexible electronic devices, and “3-(1,3-Thiazol-4-ylmethoxy)aniline” could contribute to the synthesis of novel conductive polymers .

Environmental Science: Detection of Pollutants

This compound’s unique structure may be suitable for creating sensors that detect environmental pollutants. Its reactivity with specific chemicals could lead to colorimetric changes, indicating the presence of certain hazardous substances in the environment .

Biochemistry: Enzyme Inhibition Studies

In biochemistry, “3-(1,3-Thiazol-4-ylmethoxy)aniline” could be used to study enzyme inhibition. The thiazole moiety might bind to active sites of enzymes, providing insights into enzyme mechanisms and aiding in the design of enzyme inhibitors for therapeutic purposes .

Pharmacology: Drug Discovery

The structural features of “3-(1,3-Thiazol-4-ylmethoxy)aniline” make it a candidate for drug discovery efforts, especially in the search for drugs with novel mechanisms of action. Its ability to interact with various biological targets could be harnessed to develop new medications .

properties

IUPAC Name

3-(1,3-thiazol-4-ylmethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2OS/c11-8-2-1-3-10(4-8)13-5-9-6-14-7-12-9/h1-4,6-7H,5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVIGYIAJQZNTTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC2=CSC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1,3-Thiazol-4-ylmethoxy)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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